1-benzyl-2-(3,4-dimethoxybenzyl)-1H-benzimidazole
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Overview
Description
1-benzyl-2-(3,4-dimethoxybenzyl)-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their significant biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-(3,4-dimethoxybenzyl)-1H-benzimidazole can be achieved through the condensation reaction of o-phenylenediamine with aromatic aldehydes. One efficient method involves using phosphoric acid as an eco-friendly homogeneous catalyst under mild thermal conditions. The reaction typically takes place in methanol, yielding the desired product in moderate to excellent yields (61-89%) within a short period (13-30 minutes) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of environmentally benign catalysts and mild reaction conditions makes the process suitable for industrial applications, ensuring high yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-(3,4-dimethoxybenzyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-benzyl-2-(3,4-dimethoxybenzyl)-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(3,4-dimethoxybenzyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, in the context of its anti-diabetic properties, the compound binds to an agonist in the active site of the 4ll1 protein, leading to the inactivation of this protein. This interaction results in beneficial effects during the treatment of diabetes, including the establishment of hydrogen bonds with glutamine residues and π bonds with tyrosine residues .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-phenyl-benzimidazole: Similar in structure but with a phenyl group instead of the dimethoxybenzyl group.
1-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole: Contains additional dimethoxy groups on the phenyl ring.
Uniqueness
1-benzyl-2-(3,4-dimethoxybenzyl)-1H-benzimidazole is unique due to the presence of both benzyl and dimethoxybenzyl substituents, which contribute to its distinct chemical properties and potential applications. The combination of these substituents enhances its biological activity and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C23H22N2O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-benzyl-2-[(3,4-dimethoxyphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C23H22N2O2/c1-26-21-13-12-18(14-22(21)27-2)15-23-24-19-10-6-7-11-20(19)25(23)16-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3 |
InChI Key |
LHRUWHGYSGYONK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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